casiopeine
Description
Evolution of Metal-Based Therapeutic Agents
The historical trajectory of metal-based therapeutic agents demonstrates a shift from empirical use to rational design guided by principles of coordination chemistry and bioinorganic chemistry numberanalytics.comscienceopen.com. Following the advent of platinum-based chemotherapy, research expanded to explore complexes of other transition metals, including gold, silver, ruthenium, and copper, recognizing their distinct chemical properties and potential interactions with biological targets numberanalytics.comnih.govnih.govacs.org. This evolution has been driven by the need to overcome limitations of existing drugs, such as resistance, toxicity, and limited spectrum of activity, by leveraging the diverse coordination environments and redox behaviors available to metal ions numberanalytics.comscienceopen.comnih.gov.
Rationale for Copper(II) Complexes in Bioinorganic Chemistry Research
Copper is an essential trace element involved in numerous physiological processes, participating in electron transfer reactions and acting as a cofactor for various enzymes numberanalytics.comwjrr.orgnih.gov. Its biological prevalence and relatively lower toxicity compared to some other transition metals, combined with its versatile coordination chemistry and accessible redox states (primarily Cu(I) and Cu(II)), make copper complexes attractive candidates for bioinorganic chemistry research aimed at developing new therapeutic agents nih.govwjrr.orgnih.gov. Copper complexes can interact with a variety of biomolecules, including proteins and nucleic acids, through diverse binding modes wjrr.orgnih.gov. The ability to tune the properties of copper complexes by varying the ligands allows for the rational design of compounds with tailored reactivity, stability, lipophilicity, and selectivity towards biological targets nih.govwjrr.orgmdpi.com. Research has explored the potential of copper complexes for a range of applications, including antimicrobial, anti-inflammatory, and anticancer therapies nih.govwjrr.orgnih.govmdpi.com.
Historical Development of the Casiopeine Family of Coordination Compounds
Within the broader context of exploring metal-based therapeutic agents, particularly those involving copper, the this compound family of coordination compounds emerged. Casiopeines are characterized as a family of copper(II) coordination compounds that have demonstrated significant antineoplastic effects mdpi.com. Their development stems from research into copper complexes with potential biological activity. Early studies on Casiopeines revealed promising results against cancer cell lines, which prompted further investigation into their properties and mechanism of action mdpi.com.
Initial research efforts focused on understanding the relationship between the chemical structure of these copper(II) complexes and their biological activity, utilizing approaches such as quantitative structure-activity relationship (QSAR) studies mdpi.com. These studies provided valuable insights, indicating that the nature of the ligands coordinated to the copper center significantly influences the biological properties of Casiopeines. For instance, it was observed that the presence of a phenanthroline ligand could enhance the biological activity mdpi.com. Furthermore, early research highlighted a correlation between the redox potential of these complexes and their cytotoxic activity, with the secondary ligand playing a role in regulating this potential mdpi.com. These fundamental structure-activity relationship studies were crucial in guiding the design and synthesis of subsequent generations of this compound compounds, aiming to optimize their biological efficacy and selectivity mdpi.com. The ongoing research into Casiopeines, including the design of later generations incorporating bioactive substances as ligands, reflects the continued effort to develop these copper(II) complexes as potential therapeutic agents mdpi.com.
Properties
CAS No. |
136840-62-5 |
|---|---|
Molecular Formula |
C14H15NO |
Synonyms |
casiopeine |
Origin of Product |
United States |
Synthetic Methodologies and Structural Diversification of Casiopeine Analogues
Core Structural Architectures of Casiopeine Complexes
The fundamental architecture of this compound complexes features a copper(II) ion coordinated by ligands. A key component is often a diimine ligand, which provides a rigid bidentate coordination site. Secondary ligands occupy the remaining coordination sites around the copper center, influencing the complex's geometry, stability, and reactivity.
Diimine Ligand Variations (e.g., Phenanthroline, Bipyridine Derivatives)
Variations in the diimine ligand significantly impact the electronic and steric properties of the resulting this compound complex. Common diimine ligands include derivatives of 1,10-phenanthroline (B135089) and 2,2'-bipyridine.
Phenanthroline Derivatives: The 1,10-phenanthroline scaffold (PubChem CID: 1318) is a widely used diimine ligand in this compound synthesis. Modifications can be made to the phenanthroline ring system by introducing substituents at various positions. For instance, the incorporation of halogens or other functional groups can alter the electron density around the nitrogen atoms involved in coordination, thereby affecting the copper-ligand bond strength. Examples of substituted phenanthrolines include 5-chloro-1,10-phenanthroline (B167300) (PubChem CID: CHEMBL317115) ontosight.ai and 2,9-dibromo-1,10-phenanthroline (B1368920) (PubChem CID: 15448099) americanelements.com. The introduction of bulkier substituents, such as phenyl groups in 4,7-diphenyl-1,10-phenanthroline (B7770734) (Bathophenanthroline, PubChem CID: 72812), can influence the complex's steric profile and interactions with biological targets flybase.org.
Bipyridine Derivatives: 2,2'-Bipyridine (PubChem CID: 11107) fishersci.pt is another common diimine ligand used in this compound chemistry. Similar to phenanthroline, modifications to the bipyridine structure, such as the addition of carboxylic acid groups (e.g., 2,2'-bipyridine-4,4'-dicarboxylic acid, PubChem CID: 688094) fishersci.fi or fluorine atoms (e.g., 6-fluoro-2,2'-bipyridine, PubChem CID: 58555936) americanelements.com, can tune the properties of the resulting copper complexes. The position and nature of these substituents play a crucial role in determining the complex's solubility, lipophilicity, and electronic characteristics.
Secondary Ligand Integration (e.g., Amino Acidates, Acetylacetonates (B15086760), Curcuminoids)
The choice of secondary ligands provides another avenue for structural diversification, allowing for fine-tuning of the this compound complexes' properties. These ligands can be anionic or neutral and typically occupy the remaining coordination sites around the copper(II) center.
Amino Acidates: Amino acids, acting as anionic ligands after deprotonation, have been extensively incorporated into this compound structures. The diverse side chains of amino acids introduce significant variations in the complexes' polarity, steric bulk, and potential for specific interactions. Examples of amino acids used include glycine (B1666218) (PubChem CID: 750) nih.gov, alanine, valine (PubChem CID: 6287) fishersci.ptmetabolomicsworkbench.org, leucine (B10760876) (PubChem CID: 6106) fishersci.bewikipedia.orgnih.gov, isoleucine (PubChem CID: 6306) fishersci.canih.govwikipedia.orgmpg.de, proline (PubChem CID: 145742) wikipedia.orgfishersci.sedsmz.denih.gov, phenylalanine, methionine (PubChem CID: 6137) dsmz.deresearchgate.netuni.lu, and tryptophan (PubChem CID: 6305) nih.govfishersci.atfishersci.ptguidetopharmacology.org. The coordination typically involves the amino and carboxylate groups of the amino acid.
Acetylacetonates: Acetylacetonate (B107027) (acac) and its derivatives are anionic bidentate ligands that form stable complexes with transition metals. The integration of acetylacetonate (PubChem CID: 7703, for the neutral form 2,4-pentanedione) as a secondary ligand in casiopeines provides stable, often neutral, complexes. Metal acetylacetonates like Palladium(II) acetylacetonate (PubChem CID: 53384484) fishersci.no and Nickel(II) acetylacetonate (PubChem CID: 10879725) ereztech.com illustrate the coordination mode of this ligand. The copper(II) acetylacetonate complex itself is well-known. The symmetrical nature of acetylacetonate offers a different structural motif compared to amino acidates.
Curcuminoids: Curcumin, a natural polyphenol, and its analogues have also been explored as secondary ligands. Curcuminoids can act as bidentate ligands, coordinating through their β-diketone moiety. Incorporating curcuminoids introduces a bulky, lipophilic, and potentially redox-active component to the this compound structure, leading to complexes with distinct biological profiles.
Synthetic Pathways and Characterization Techniques in this compound Research
The synthesis of this compound complexes typically involves the reaction of a copper(II) salt (such as copper(II) chloride or copper(II) acetate) with the chosen diimine and secondary ligands in a suitable solvent, often under controlled temperature and pH. The specific synthetic route depends on the nature of the ligands. For instance, complexes with amino acidates often involve reactions in alcoholic or aqueous solutions.
Characterization of the synthesized this compound complexes is crucial to confirm their structure, purity, and properties. Common techniques employed include:
Elemental Analysis: To determine the empirical formula of the complex.
Spectroscopic Techniques:
Infrared (IR) Spectroscopy: Provides information about the functional groups present and their coordination to the metal center.
UV-Visible (UV-Vis) Spectroscopy: Used to study electronic transitions and determine the concentration of the complexes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While copper(II) is paramagnetic, NMR can be used to characterize the diamagnetic ligands before coordination or in some specific cases of paramagnetic complexes.
Electron Paramagnetic Resonance (EPR) Spectroscopy: Essential for studying the electronic environment of the paramagnetic copper(II) ion.
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern of the complexes.
X-ray Crystallography: Provides definitive three-dimensional structural information, including coordination geometry and bond lengths. This is a powerful technique for understanding the precise arrangement of ligands around the copper center.
Electrochemical Techniques: Cyclic voltammetry and square wave voltammetry are used to investigate the redox behavior of the copper complexes, which can be relevant to their mechanism of action.
Design Principles for New this compound Generations
The design of new this compound generations is guided by the aim to improve their desired properties, such as stability, solubility, and specific biological interactions, while potentially minimizing undesired effects. Key design principles include:
Ligand Modification: Systematically altering the diimine and secondary ligands to tune the electronic and steric properties of the copper center. This can involve introducing electron-donating or withdrawing groups, increasing or decreasing steric bulk, or incorporating functional groups that can interact with specific biological targets.
Coordination Geometry Control: Designing ligands that favor specific coordination geometries (e.g., square planar, distorted square pyramidal) around the copper(II) ion, as the geometry can influence reactivity and interactions.
Lipophilicity and Solubility Modulation: Adjusting the balance of hydrophilic and lipophilic character of the ligands to control the complex's solubility in different media and its ability to cross biological membranes.
Introduction of Targeting Moieties: Conjugating the this compound core to molecules that can selectively target specific cells or tissues, potentially increasing efficacy and reducing off-target effects.
Exploration of Different Oxidation States: While copper(II) is the most common, exploring complexes with copper in other oxidation states might lead to compounds with different reactivity profiles.
These design principles, combined with thorough synthetic exploration and characterization, drive the development of novel this compound analogues with enhanced properties.
Preclinical Evaluation of Casiopeine Biological Activities in Experimental Models
In Vitro Antiproliferative and Cytotoxic Activities of Casiopeines
In vitro studies are fundamental in assessing the direct impact of casiopeines on cancer cells, providing insights into their ability to inhibit cell proliferation and induce cell death. Cytotoxicity refers to the ability of a substance to cause harm to cells, potentially leading to cell death, while antiproliferative activity specifically describes the inhibition of cell growth and multiplication. researchgate.net
Efficacy Spectrum Across Diverse Cancer Cell Lines (e.g., Breast, Colon, Cervical, Lung, Neuroblastoma, Glioblastoma)
Research indicates that casiopeines demonstrate antiproliferative and cytotoxic effects across a range of cancer cell lines. For example, Casiopeína III-ia (CasIIIia) and Casiopeína II-gly (CasIIgly) have shown dose-dependent reductions in the viability of triple-negative breast cancer (TNBC) cell lines, such as MDA-MB-231 and 4T1 cells. nih.gov Studies have also explored the activity of various compounds and extracts against cervical adenocarcinoma (HeLa), hepatocellular carcinoma (HepG2), and epidermoid carcinoma (A-431) cell lines, among others. mdpi.comfrontiersin.org While the search results specifically mention the efficacy of other compounds against cell lines like MCF-7 (breast), HCT-116 and HCT-15 (colon), HeLa (cervical), SH-SY5Y (neuroblastoma), and PC3 (prostate), direct comprehensive data on the efficacy spectrum of casiopeines across all these specific lines in a single source was not extensively detailed in the provided snippets. However, the mentioned studies on TNBC cell lines provide specific examples of their activity in breast cancer models. nih.gov
Comparative Cytotoxicity with Established Metallodrugs in Cell Cultures
Comparative studies have been conducted to assess the cytotoxic potency of casiopeines relative to established platinum-based metallodrugs like cisplatin (B142131). In studies involving TNBC cell lines (MDA-MB-231 and 4T1), casiopeines have been reported to reduce cell viability dose-dependently and more efficiently than cisplatin. nih.gov While some sources suggest that in different cell lines, casiopeines have shown lower cytotoxic activity than cisplatin, other in vivo models have indicated better antitumor activity. nih.gov This suggests that the comparative efficacy can vary depending on the specific casiopeine compound and the cancer cell line being studied.
Selectivity Profile Against Non-Malignant Cellular Systems in Preclinical Models
In Vivo Antitumoral and Antimetastatic Effects of Casiopeines in Animal Models
In vivo studies using animal models are essential for evaluating the effects of casiopeines within a complex biological system, including their impact on tumor growth, volume, and the spread of cancer cells. Syngeneic and xenograft models are commonly used for this purpose. Syngeneic models involve implanting tumor cells into genetically identical immunocompetent mice, while xenograft models typically use human cancer cells implanted into immunocompromised mice. crownbio.comgenoway.comcriver.com
Efficacy in Syngeneic and Xenograft Tumor Models (e.g., Triple-Negative Breast Cancer, Colon Carcinoma)
Casiopeines have demonstrated efficacy in inhibiting tumor growth in both syngeneic and xenograft models. In a syngeneic breast cancer model using 4T1 cells, CasIIIia and cisplatin significantly reduced tumor growth, volume, and weight. nih.govnih.gov In a xenotransplant model of colon cancer using HCT-15 cells in immunodeficient mice (Balb/C nu/nu), a greater reduction in tumor volume was observed with a this compound compared to cisplatin, correlating with increased apoptosis and a reduced mitotic index. nih.gov Another study using a syngeneic immunocompetent colorectal cancer mouse model (CT26 colon carcinoma) showed that treatment with mangiferin, a different compound, resulted in dose-dependent tumor regression comparable to that observed with cisplatin. frontiersin.org While this last example is not about casiopeines, it illustrates the type of comparative studies conducted in these models.
Inhibition of Tumor Growth Velocity and Volume in Preclinical Animal Studies
Preclinical animal studies have shown that casiopeines can inhibit tumor growth velocity and reduce tumor volume. In the syngeneic breast cancer model with 4T1 cells, CasIIIia treatment led to a significant reduction in tumor growth velocity and tumor volume compared to controls. nih.gov The evaluation of antitumoral activity in these models often involves measuring tumor volume over time and determining the final tumor weight. nih.gov Mathematical modeling can also be used to describe tumor growth kinetics and evaluate the impact of treatments on growth inhibition. nih.govnih.gov
Interactive Data Tables:
Below are interactive data tables summarizing some of the in vitro and in vivo findings based on the provided text.
| Compound | Cell Line (In Vitro) | Activity Type | Key Finding (vs. Cisplatin) | Source |
| Casiopeína IIIia | MDA-MB-231 (TNBC) | Reduced Viability | More efficient | nih.gov |
| Casiopeína IIIia | 4T1 (TNBC) | Reduced Viability | More efficient | nih.gov |
| Casiopeína IIgly | MDA-MB-231 (TNBC) | Reduced Viability | More efficient | nih.gov |
| Casiopeína IIgly | 4T1 (TNBC) | Reduced Viability | More efficient | nih.gov |
| A this compound | Various | Cytotoxic | Lower activity (in some lines) | nih.gov |
| Compound | Animal Model (In Vivo) | Tumor Type | Key Finding (vs. Cisplatin) | Source |
| Casiopeína IIIia | Syngeneic mouse (BALB/c) | 4T1 breast cancer | Significantly reduced growth, volume, weight | nih.govnih.gov |
| A this compound | Xenograft mouse (Balb/C nu/nu) | HCT-15 colon cancer | Greater reduction in tumor volume | nih.gov |
Suppression of Metastatic Foci Formation in Animal Models
Preclinical studies utilizing animal models are crucial for evaluating the potential of novel therapeutic agents to inhibit the formation of metastatic foci. Metastasis, the spread of cancer cells from a primary tumor to distant sites, is a major contributor to cancer mortality. nih.govclevelandclinic.org Understanding and targeting this complex process is a key area of cancer research. nih.govunife.itwikipedia.org
Research has investigated the antimetastatic activity of Casiopeínas®, a class of mixed chelate copper(II) compounds, in in vivo models. One study specifically evaluated the effects of Casiopeína IIIia (CasIIIia) and Casiopeína IIgly (CasIIgly) on triple-negative breast cancer (TNBC), an aggressive subtype known for its poor prognosis and high metastatic potential. nih.govnih.govbcrf.org
In a syngeneic breast cancer model using 4T1 cells in mice, both CasIIIia and Cisplatin, a commonly used chemotherapeutic agent, demonstrated a significant reduction in tumor growth, volume, and weight compared to control groups. nih.govnih.gov Crucially, these compounds also significantly decreased the number of metastatic foci observed in the treated mice when compared to the control animals. nih.govnih.gov This finding indicates that Casiopeínas® possess the ability to suppress the formation of secondary tumors at distant sites in this experimental model.
While the precise mechanisms by which Casiopeínas® exert their antimetastatic effects are still under investigation, studies suggest potential pathways. In vitro experiments showed that Casiopeínas® inhibited the random and chemotactic migration of TNBC cells (MDA-MB-231 and 4T1) at subtoxic concentrations (IC20), achieving a similar level of inhibition (50-60%) as Cisplatin. nih.govnih.gov Transcriptome analysis further supported these findings, providing insights into the molecular changes induced by Casiopeínas®. nih.govnih.gov It is hypothesized that Casiopeínas® might act through mechanisms similar to Cisplatin, which has been reported to inhibit cancer metastasis by blocking early steps of the epithelial-mesenchymal transition (EMT) process, including the suppression of genes involved in cytoskeleton reorganization and filopodia formation. nih.gov Further studies are needed to fully elucidate the specific molecular targets and pathways responsible for the antimetastatic activity of Casiopeínas® in vivo. nih.gov
The data from these preclinical animal models provide evidence for the potential of Casiopeínas® as promising chemotherapeutic candidates with antimetastatic properties against aggressive cancers like TNBC. nih.govnih.gov
Summary of Metastatic Foci Reduction in a Syngeneic Breast Cancer Model
| Treatment Group | Effect on Metastatic Foci |
| Control | Baseline number of metastatic foci |
| Casiopeína IIIia (CasIIIia) | Significantly decreased metastatic foci compared to control |
| Cisplatin | Significantly decreased metastatic foci compared to control |
Molecular Mechanisms of Action and Cellular Target Modulation by Casiopeines
Interaction with Nucleic Acids
Casiopeines exert their biological activity, in part, through direct interaction with nucleic acids, including both DNA and RNA. These interactions can lead to structural modifications and functional impairment of these vital molecules.
DNA Binding Modes: Covalent and Non-Covalent Interactions
The interaction of casiopeines with DNA involves both covalent and non-covalent binding modes. Non-covalent interactions, which are generally reversible, include intercalation between base pairs, minor or major groove binding, and electrostatic interactions with the sugar-phosphate backbone researchgate.netnih.gov. Copper complexes, in general, are known to primarily engage in non-covalent interactions such as intercalation, electrostatic attraction, and/or groove binding mdpi.com. DNA intercalation, reported in numerous studies, can lead to the inhibition of topoisomerases and nuclease activity, resulting in DNA double-strand breaks mdpi.com. Groove binding typically involves molecules fitting into the minor or major groove, interacting with the edges of base pairs via non-covalent bonds sciepub.com.
Covalent interactions, on the other hand, involve the formation of irreversible bonds, such as intra- or interstrand cross-links, through metal-base coordination researchgate.net. Strong electrophilic compounds can react chemically with nucleophilic groups on DNA to form covalent bonds, producing DNA adducts that can act as irreversible inhibitors of transcription and translation sciepub.com. While copper complexes often exhibit non-covalent interactions, the potential for covalent adduct formation by casiopeines contributes to their DNA-damaging effects.
UV-Vis studies have indicated that some copper compounds, including potential casiopeine-like drugs, exhibit hypochromism when interacting with calf thymus DNA (CT-DNA), suggesting helical ordering in the DNA helix researchgate.netmdpi.com. Intrinsic binding constants (Kb) in the range of (2.3–9.2) × 106 have been reported for some copper compounds with CT-DNA, suggesting high-affinity binding potentially favored by π–π stacking interactions due to the presence of aromatic rings researchgate.netmdpi.com. Thiazole orange (TO) assays have further confirmed that these compounds can displace TO from DNA binding sites, leading to fluorescence quenching researchgate.netmdpi.com.
Induction of DNA Damage and Degradation (e.g., Strand Breakage, Adduct Formation)
Casiopeines are capable of inducing DNA damage and degradation. This includes the induction of DNA strand breaks and the formation of DNA adducts. Casiopeina IIgly, a specific this compound, has been shown to degrade plasmid and genomic DNA, as well as chromatin and intranuclear genetic material, in the presence of reducing agents like ascorbic acid researchgate.net. This degradation process requires oxygen, which is likely involved in the generation of hydroxyl radicals, contributing to strand breakage researchgate.net. The reaction is diminished by catalase and abolished by copper chelators, while superoxide (B77818) dismutase (SOD) has no significant effect on this compound-mediated DNA degradation researchgate.net.
The generation of 8-oxodG (8-oxo-2'-deoxyguanosine) in cells exposed to Casiopeina IIgly suggests that ROS generation is a major contributor to the observed cytotoxicity and anticancer activity of these compounds researchgate.net. 8-OHdG is a common oxidative DNA lesion that is mutagenic and found at elevated levels in various human cancers mdpi.com.
DNA damage can manifest as DNA strand breaks (single or double-strand breaks) and the formation of DNA adducts nih.govnih.govresearchgate.net. DNA adducts are formed when chemical compounds bind covalently to DNA bases researchgate.net. While not all DNA adducts are necessarily mutagenic, their formation is considered a key event in a genotoxic mode of action researchgate.net. Studies have shown that exposure to certain agents can induce significant increases in DNA strand breaks and elevate DNA adduct levels nih.govnih.gov.
RNA Interaction and Degradation
Beyond DNA, casiopeines have also been found to interact with and degrade RNA. Casiopeina IIgly, in the presence of ascorbic acid, was capable of degrading RNA researchgate.net. Interactions between small molecules and RNA can occur through various mechanisms, similar to DNA interactions, including electrostatic interactions, hydrogen bonding, hydrophobic interactions, and base stacking thermofisher.com. RNA is generally more vulnerable to damage than DNA when cells are exposed to insults, and RNA damage can contribute to the development of various diseases frontiersin.org. Oxidative damage, often caused by ROS, is a primary mechanism of RNA damage, leading to modifications such as the formation of 8-hydroxyguanosine (B14389) (8-OHG) frontiersin.orgnih.gov. Damaged RNA can undergo degradation through various cellular pathways frontiersin.orgnih.govmdpi.com.
Modulation of Reactive Oxygen Species (ROS) Homeostasis
A significant aspect of this compound activity involves their ability to modulate cellular ROS homeostasis, often leading to the induction of oxidative stress in malignant cells.
This compound-Mediated ROS Generation and Redox Cycling
Casiopeines are known to induce the generation of reactive oxygen species (ROS) through processes that can involve redox cycling researchgate.netmdpi.comsciepub.comresearchgate.netmdpi.comnih.govnih.gov. Redox cycling involves the repeated reduction and oxidation of a compound, leading to the production of superoxide and other ROS nih.govnih.govresearchgate.net. Copper complexes, including casiopeines, can participate in such cycles. The generation of ROS by casiopeines is considered a major cause of their cytotoxicity researchgate.net.
Studies have shown that this compound-mediated DNA degradation requires oxygen, suggesting the involvement of ROS, such as hydroxyl radicals, in the process researchgate.net. The generation of 8-oxodG, a marker of oxidative DNA damage, further supports the role of ROS in this compound activity researchgate.net.
Redox cycling can occur through one-electron reduction of oxidants, generating ROS nih.gov. Anthracyclines, which are quinone compounds, are known "redox cyclers" whose pro-oxidant activity and redox transformations contribute significantly to their cytotoxicity through the generation of free radicals researchgate.net. While casiopeines are copper complexes, their ability to generate ROS suggests they can also engage in similar redox-active processes.
Induction of Oxidative Stress in Malignant Cells
The this compound-mediated generation of ROS can lead to the induction of oxidative stress, particularly in malignant cells mdpi.comnih.gov. Oxidative stress occurs when there is an imbalance between the production of ROS and the ability of the cell to detoxify these reactive species or repair the resulting damage mdpi.commdpi.com. Malignant cells often exhibit elevated levels of endogenous oxidative stress compared to normal cells mdpi.com.
The increased ROS levels induced by casiopeines can overwhelm the antioxidant defense systems of cancer cells, leading to cellular damage and death mdpi.commdpi.com. Elevated ROS levels can trigger pro-tumorigenic signaling pathways, enhance cell survival and proliferation, and drive DNA damage and genetic instability mdpi.com. However, sufficiently high levels of ROS can also promote anti-tumorigenic signaling by initiating oxidative stress-induced tumor cell death mdpi.com. Cancer cells may adapt to high ROS levels by upregulating antioxidant proteins, but this can also make them more vulnerable to further ROS insults induced by agents like casiopeines mdpi.commdpi.com. Oxidative stress plays a significant role in various cancer hallmarks, including angiogenesis, invasiveness, stemness, and metastatic ability mdpi.com.
Mitochondrial Dysfunction and Energy Metabolism Perturbations
Mitochondria are critical organelles responsible for cellular energy production through oxidative phosphorylation. Casiopeines target mitochondria, leading to significant disruption of their function.
Disruption of Mitochondrial Transmembrane Potential
Casiopeines induce a disruption of the mitochondrial transmembrane potential (Δψm). This effect has been observed at low concentrations and early time points in studies, such as those using SK-N-SH neuroblastoma cells treated with Casiopeína IIgly, Casiopeína IIIia, and Casiopeína IIIЕa. nih.gov The loss of Δψm is a key event in initiating the intrinsic apoptotic pathway. nih.govbiorxiv.org A decrease in mitochondrial membrane potential acts as an initial signal of mitochondrial stress. biorxiv.org The disruption of transmembrane potential can lead to the release of apoptosis-triggering factors from the mitochondria into the cytosol. mdpi.com
Inhibition of Oxidative Phosphorylation and ATP Depletion
Casiopeines interfere with oxidative phosphorylation (OXPHOS), the primary process for ATP synthesis in aerobic respiration. Inhibition of OXPHOS can lead to a decline in ATP levels. nih.gov While inhibition of the mitochondrial electron transport chain (ETC) by certain compounds can lead to ATP depletion and apoptosis, studies have also shown that reactive oxygen species (ROS) production can be more relevant than ATP depletion for apoptosis induction in some contexts. nih.gov However, uncoupling of OXPHOS is known to lead to growth inhibition through ATP depletion. Casiopeines' impact on OXPHOS contributes to an energy deficit within the cell.
Interventions in Cellular Respiration and Glycolysis (Warburg Effect)
Cancer cells often exhibit a metabolic phenotype known as the Warburg effect, characterized by increased reliance on aerobic glycolysis rather than oxidative phosphorylation for energy production, even in the presence of oxygen. wikipedia.orgimrpress.comnih.gov While the Warburg effect is less efficient in ATP production per glucose molecule compared to OXPHOS, it allows for faster ATP production and provides metabolic intermediates for biosynthesis necessary for rapid proliferation. wikipedia.orgnih.gov Casiopeines can potentially intervene in these altered metabolic pathways. By disrupting mitochondrial function and inhibiting OXPHOS, Casiopeines may counteract the energy advantages gained by cancer cells through the Warburg effect. The exact mechanisms by which Casiopeines influence glycolysis and respiration in the context of the Warburg effect require further detailed investigation, but their impact on mitochondrial energy metabolism is a significant factor in their cytotoxic activity.
Induction of Programmed Cell Death Pathways
A key mechanism by which Casiopeines exert their antineoplastic effects is through the induction of programmed cell death, primarily apoptosis.
Apoptosis Induction in Preclinical Cellular Models
Casiopeines have been shown to induce apoptosis in a variety of preclinical cellular models. For instance, Casiopeína III-ia induces apoptosis in HCT-15 colon cancer cells in vitro in a dose-dependent manner. nih.gov The mitochondrial apoptotic pathway is induced by Casiopeines in SK-N-SH neuroblastoma cells after short exposure times. nih.gov Induction of apoptosis has been a consistent finding in studies evaluating the in vitro activity of Casiopeines. unam.mx Preclinical models are crucial for investigating apoptosis induction by potential therapeutic agents. nih.govembopress.org
Table 1: Examples of this compound-Induced Apoptosis in Preclinical Models
| This compound Compound | Cell Line / Model | Observed Effect | Source |
| Casiopeína III-ia | HCT-15 (colon cancer) | Apoptosis induction (dose-dependent) | nih.gov |
| Casiopeína IIgly, Casiopeína IIIia, Casiopeína IIIЕa | SK-N-SH (neuroblastoma) | Induction of mitochondrial apoptotic pathway | nih.gov |
| Casiopeines (general) | Various tumor lines | Antiproliferative activity through apoptotic pathways | nih.gov |
Analysis of Caspase-Dependent Apoptotic Mechanisms
Apoptosis is a tightly regulated process often mediated by a family of cysteine proteases called caspases. Casiopeines induce apoptosis through mechanisms that involve caspase activation. In HCT-15 cells, Casiopeína III-ia-induced apoptosis is related to increased Bax levels, suggesting a caspase-dependent mechanism, which was verified by nucleosomal fragmentation of DNA. nih.gov The intrinsic apoptotic pathway, triggered by mitochondrial dysfunction, leads to the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases like caspase-3. wikipedia.orgwikipedia.org Caspase-3 activation is a key event in the execution phase of apoptosis, leading to the degradation of cellular components. wikipedia.orgwikipedia.org Studies have confirmed the involvement of caspase-dependent pathways in apoptosis induced by various stimuli, including the release of cytochrome c from mitochondria and subsequent activation of caspase-9 and caspase-3. plos.org While caspase-independent pathways of apoptosis also exist, involving factors like AIF, the evidence suggests a significant role for caspase-dependent mechanisms in this compound-induced cell death. plos.orgnih.gov
Table 2: Caspase Involvement in this compound-Induced Apoptosis
| This compound Compound | Cell Line / Model | Observed Caspase-Related Events | Source |
| Casiopeína III-ia | HCT-15 (colon cancer) | Increased Bax levels, suggesting caspase-dependent mechanism; nucleosomal DNA fragmentation. | nih.gov |
| Casiopeines (general) | SK-N-SH (neuroblastoma) | Induction of mitochondrial apoptotic pathway, which typically involves caspase activation. | nih.gov |
| (General Apoptosis) | Various cell types | Cytochrome c release, caspase-9 and caspase-3 activation. | plos.org |
Evidence for Mitochondrial-Dependent Apoptosis
Studies have provided evidence suggesting that casiopeines induce cell death through a mitochondrial-dependent apoptotic pathway. This mechanism involves the disruption of mitochondrial function, leading to the activation of caspases and ultimately programmed cell death.
Research on the effects of Casiopeinas III-Ea, II-gly, and III-ia in isolated cardiomyocytes demonstrated a dose- and time-dependent inhibition of heart contractile function. While myocardial oxygen consumption remained largely unchanged at their respective IC₅₀ values, ATP levels were significantly reduced, indicating energy impairment. nih.gov Isolated mitochondria from hearts treated with casiopeines exhibited a significant loss of membrane potential and a reduction in mitochondrial Ca²⁺ retention capacity. nih.gov The involvement of the mitochondrial permeability transition pore opening is suggested by the inhibition of this compound-induced mitochondrial Ca²⁺ release by Cyclosporine A. nih.gov Furthermore, casiopeines reduced the viability of cardiomyocytes and stimulated the activation of caspases 3, 7, and 9, confirming a mitochondrial-dependent mechanism of cell death. nih.gov The early perfusion of Cyclosporine A was also shown to decrease this compound-induced dysfunction in isolated hearts, reducing their toxic effect. nih.gov
In neuroblastoma SK-N-SH cells, casiopeines have been shown to induce the mitochondrial apoptotic pathway after short exposure times. nih.gov This is attributed to an enhanced pro-oxidant environment promoted by the presence of the copper coordination compounds. nih.gov At low concentrations and early time points (4 hours), these compounds cause a disruption of the mitochondrial transmembrane potential (Δψm). nih.gov Concomitantly, a significant depletion of intracellular glutathione (B108866) and an increase in reactive oxygen species (ROS), specifically hydrogen peroxide and radical superoxide, were observed. nih.gov
The anticarcinogenic activity of casiopeines on neuroblastoma SK-N-SH cells is mediated through mitochondrial apoptosis due to the increased pro-oxidant environment fostered by the copper compounds. nih.gov Casiopeines interact with glutathione through the coordination of the sulfur atom to the metal center, facilitating electron transfer to yield Cu(I) and GSSG, followed by ROS production. nih.gov
Mitochondria are key cellular organelles involved in energy production and apoptosis. mdpi.com In cancer cells, the hypoxic microenvironment often leads to increased glycolysis, making mitochondria a relevant target for anticancer drugs. mdpi.com Copper(II)-based complexes, including casiopeines, have been shown to accumulate within the mitochondrial matrix, inducing processes such as ROS generation, depolarization of the mitochondrial membrane, changes in mitochondrial membrane permeability, and the release of apoptotic factors, ultimately leading to apoptosis. mdpi.com
Here is a table summarizing some of the observed mitochondrial effects of casiopeines:
| This compound Compound | Effect on Heart Contractile Function (IC₅₀) | Effect on Myocardial Oxygen Consumption | Effect on ATP Levels | Mitochondrial Membrane Potential | Mitochondrial Ca²⁺ Retention Capacity | Caspase Activation |
| III-Ea | 1.3 ± 0.2 μM (inhibition) nih.gov | Not modified at IC₅₀ nih.gov | Significantly reduced nih.gov | Significant loss nih.gov | Reduction nih.gov | Caspases 3, 7, and 9 stimulated nih.gov |
| II-gly | 5.5 ± 0.5 μM (inhibition) nih.gov | Not modified at IC₅₀ nih.gov | Significantly reduced nih.gov | Significant loss nih.gov | Reduction nih.gov | Caspases 3, 7, and 9 stimulated nih.gov |
| III-ia | 10 ± 0.7 μM (inhibition) nih.gov | Not modified at IC₅₀ nih.gov | Significantly reduced nih.gov | Significant loss nih.gov | Reduction nih.gov | Caspases 3, 7, and 9 stimulated nih.gov |
| CasIIgly, CasIIIEa, CasIIIia | Higher antiproliferative activity than cisplatin (B142131) in SK-N-SH cells nih.gov | Not specified | Not specified | Disruption at low concentrations and early times nih.gov | Not specified | Not specified |
Interactions with Other Biological Macromolecules
Casiopeines interact with various biological macromolecules, including proteins, enzymes, and components of the cell membrane, contributing to their cellular effects.
Protein and Enzyme Binding (e.g., PTP1B, COX-2)
PTP1B is an enzyme that acts as a negative regulator of insulin (B600854) and leptin signaling and has also been implicated in tumorigenesis. nih.gov Its inhibition is considered a therapeutic strategy for diabetes, obesity, and potentially some cancers. nih.gov While the search results indicate that PTP1B is a target for certain inhibitors cenmed.comnih.govmdpi.comciteab.comaascit.org, direct evidence of this compound binding specifically to PTP1B is not explicitly detailed in the provided snippets. However, the broader category of copper(II)-based complexes has been reported to bind to proteins in active sites, inhibiting their activity. mdpi.com PTP1B is listed as a biological target for copper(II)-based complexes. researchgate.netnih.gov
COX-2 is an inducible enzyme involved in the synthesis of prostaglandins, which play a role in inflammation and cell growth. nih.govnih.govwikipedia.org Selective inhibition of COX-2 is a strategy for reducing inflammation with potentially fewer gastrointestinal side effects compared to non-selective NSAIDs. drugs.commedcentral.com Similar to PTP1B, COX-2 is listed as a biological target for copper(II)-based complexes. mdpi.comresearchgate.netnih.gov While specific details on this compound binding to COX-2 are not present in the provided search results, the general interaction of copper complexes with COX-2 has been noted in the context of developing anticancer agents with multiple targets. mdpi.com
Copper(II)-based complexes can bind to proteins like human serum albumin (HSA) and bovine serum albumin (BSA). researchgate.netnih.govdntb.gov.uaresearchgate.net This binding can affect the distribution and activity of the complexes. Studies on copper(II) thiosemicarbazone complexes, another type of copper complex, indicate weak-to-moderate binding strength to HSA. researchgate.net
Cell Membrane Interactions and Permeability Alterations
Interactions with the cell membrane are crucial for casiopeines to enter cells and exert their intracellular effects. These interactions can lead to alterations in membrane permeability.
Copper(II)-based complexes, including casiopeines, have been identified as interacting with cellular components such as cell membranes. mdpi.comnih.gov The mechanism of action of some copper complexes involves interaction with mitochondria, inhibiting oxidative phosphorylation and potentially leading to ATP depletion, in addition to DNA binding. unesp.br
The plasma membrane serves as the initial barrier for foreign substances entering a cell. physicsworld.com Interactions between nanoparticles and cell membranes can be influenced by factors such as surface charge, size, and shape. physicsworld.com Positively charged nanoparticles, for instance, have been shown to penetrate deep into cell membranes and can destabilize the membrane structure. physicsworld.com While casiopeines are not nanoparticles, their interaction with the cell membrane is a critical step for cellular uptake.
Model membrane systems, such as synthetic lipid membranes, are used to study the interactions of various compounds with cellular envelopes in a controlled environment. nsf.govrsc.org These models help in understanding how molecules adsorb onto the membrane surface and the resulting changes in membrane properties, such as potential and permeability. nsf.gov
The interaction of casiopeines with the cell membrane likely facilitates their entry into the cytoplasm and subsequent accumulation in organelles like mitochondria. Alterations in membrane permeability, potentially induced by the interaction of casiopeines with membrane lipids or proteins, could contribute to their cytotoxic effects and the disruption of cellular homeostasis.
Structure Activity Relationship Sar and Computational Investigations of Casiopeines
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies have been widely applied to Casiopeines to establish mathematical models correlating their physicochemical properties with their observed biological activities, particularly cytotoxicity mdpi.comresearchgate.netresearchgate.netslideshare.netfrontiersin.orgnih.gov. These studies aim to identify and quantify the molecular features that are critical for the antiproliferative effects of Casiopeines slideshare.net.
Correlation of Redox Potential with Cytotoxic Activity
A prominent finding in the QSAR studies of Casiopeines is the strong correlation between their redox potential and cytotoxic activity mdpi.comnih.gov. The ability of these copper(II) complexes to undergo a catalytic redox process, often involving reduction from Cu(II) to Cu(I) by endogenous reducing agents, is considered a key factor in their mechanism of action mdpi.comresearchgate.netmdpi.comresearchgate.netnih.gov. This redox cycling can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress and ultimately triggering apoptosis in cancer cells mdpi.comresearchgate.netmdpi.comnih.govnih.govresearchgate.netmdpi.com. Studies have demonstrated that the potential of the Cu²⁺ → Cu¹⁺ redox transition is a determinant factor in the ability of these complexes to induce cytotoxicity, particularly when activated by reducing agents nih.gov. A definite correlation has been observed between the redox potentials and the inhibitory effects of certain Casiopeine analogues nih.gov.
Impact of Ligand Substituents on Antineoplastic Activity
The structural variation within the this compound family primarily arises from modifications to the ligands coordinated to the copper(II) center. The nature and substituents of both the primary diimine ligand (e.g., phenanthroline or bipyridine derivatives) and the secondary anionic ligand (e.g., amino acidates or acetylacetonate) significantly impact the complexes' cytotoxicity and antineoplastic activity researchgate.netresearchgate.netmdpi.comscielo.org.mxbham.ac.uknih.gov.
The diimine ligand plays a crucial role in controlling the electronic environment around the copper atom and, consequently, its redox reactivity scielo.org.mx. Substituents on the diimine ligand can alter the cytotoxicity and antiproliferative activity of Casiopeines researchgate.netresearchgate.net. For instance, the phenanthroline ligand has been observed to increase the biological activity of these molecules mdpi.com.
Theoretical and Computational Approaches for Mechanistic Insights (e.g., DFT Calculations)
Theoretical and computational methods, particularly Density Functional Theory (DFT) calculations, have become invaluable tools in complementing experimental studies on Casiopeines and other metal-based potential drugs nih.govresearchgate.netmdpi.comosti.govmdpi.comrsc.orgfigshare.com. These approaches provide detailed insights into the electronic structure, redox properties, stability, and interactions of this compound complexes at the molecular level, which are often difficult to obtain solely through experimental techniques mdpi.comosti.gov.
Below is a table summarizing some key parameters and their correlation with this compound activity based on research findings:
| Parameter | Influence on Activity | Notes |
| Redox Potential | Strong correlation with cytotoxic activity, linked to ROS generation. mdpi.comnih.govnih.gov | Lower Cu(II)/Cu(I) reduction potential can enhance cytotoxicity with reducing agents. nih.gov |
| Molar Volume | Influences antiproliferative activity. mdpi.com | Suggests importance of molecular size and shape. frontiersin.org |
| Aromaticity (Ligands) | Facilitates interaction with DNA (intercalation, groove binding). researchgate.netresearchgate.netnih.govresearchgate.net | π-π stacking interactions can enhance DNA binding. researchgate.net |
| Diimine Ligand | Controls electronic environment and redox reactivity; influences cytotoxicity. mdpi.comscielo.org.mx | Phenanthroline can increase activity. mdpi.com |
| Secondary Ligand | Impacts in vivo distribution and cellular uptake; modulates activity. mdpi.comscielo.org.mx | Can act as a carrier across membranes due to hydrophobicity. scielo.org.mx |
Interactive table:
Preclinical Pharmacokinetic and Preformulation Research for Casiopeines
Preclinical Pharmacokinetic Profiles in Animal Models (e.g., Rat, Beagle Dog)
Preclinical pharmacokinetic studies in animal models such as rats and beagle dogs are crucial for understanding the in vivo behavior of casiopeines. These studies help to predict how the drug might behave in humans and to identify potential species-specific differences. mdpi.comresearchgate.net Pharmacokinetic parameters typically evaluated include absorption rate, bioavailability, distribution to various tissues, metabolic pathways, and elimination half-life. mdpi.comreactionbiology.comnih.gov
While specific detailed pharmacokinetic data for all casiopeines in rats and beagle dogs are not comprehensively available in the provided search results, some information regarding related studies and general principles can be drawn. Studies involving other drug candidates in rats and beagle dogs highlight the importance of these species in preclinical pharmacokinetic evaluations. For instance, a study on a novel limonin (B1675406) derivative, HY-071085, investigated its pharmacokinetics, tissue distribution, and excretion in both rats and beagle dogs using LC-MS/MS. mdpi.com This study revealed species and even gender differences in the kinetic behavior of the compound. mdpi.com Another study focusing on irbesartan (B333) in beagle dogs after oral administration examined dose-dependent plasma concentrations and their correlation with pharmacodynamic effects. pan.pl
For casiopeines specifically, one search result mentions the development and validation of a method for measuring Casiopeína IIgly in beagle dogs for a pharmacokinetic study. researchgate.net This indicates that pharmacokinetic studies for at least this specific casiopeine have been conducted in beagle dogs. Another result refers to the evaluation of Casiopeina III-ia in a murine model for the treatment of cutaneous leishmaniasis, which would involve pharmacokinetic assessments in mice. nih.govresearchgate.net
The selection of animal models for pharmacokinetic studies is based on their relevance to human physiology and their ability to provide data that can be extrapolated to humans. researchgate.net Rats and beagle dogs are commonly used due to established protocols and available data for comparison. mdpi.comresearchgate.netreactionbiology.comnih.gov
Development and Validation of Analytical Methodologies for this compound Quantification in Biological Matrices
Accurate quantification of casiopeines in biological matrices such as plasma, urine, and tissue is essential for determining pharmacokinetic profiles. This requires the development and rigorous validation of sensitive and specific analytical methodologies. researchgate.netnih.govnih.gov
Liquid chromatography (LC) coupled with mass spectrometry (MS), particularly LC-MS/MS, is a widely used technique for the quantification of pharmaceutical compounds in complex biological matrices due to its high sensitivity and specificity. mdpi.comnih.govmdpi.comnih.govresearchgate.netmdpi.comfrontiersin.orgbioline.org.br The validation of these methods is critical to ensure reliable and accurate results for pharmacokinetic and bioavailability studies. researchgate.netnih.govnih.gov
Validation typically involves assessing parameters such as accuracy, precision, linearity, selectivity, matrix effect, recovery, dilution integrity, stability, and carry-over. nih.govnih.govfrontiersin.org Sample preparation is a crucial step in these methods to clean up the biological matrix and concentrate the analyte, improving the reproducibility and lowering the limit of quantification. nih.gov Techniques like solid-phase extraction (SPE) and liquid-liquid extraction are commonly employed for sample preparation. researchgate.netnih.gov
Regarding casiopeines, a validated liquid chromatographic method for the measurement of Casiopeína IIgly in beagle dog blood using solid-phase extraction has been reported. researchgate.net Another study describes a sensitive and specific liquid chromatographic method with zinc sulfate (B86663) extraction for the determination of Casiopeina IIIi in rat plasma. researchgate.net These examples demonstrate the application of standard bioanalytical techniques for quantifying specific this compound compounds in relevant preclinical species.
Stability Considerations for Formulations in Preclinical Research Settings
The stability of this compound formulations is a critical factor in preclinical research to ensure that the active compound remains intact and potent throughout the duration of the studies. catapult.org.ukaltasciences.com Instability can lead to inaccurate pharmacokinetic data and unreliable efficacy or toxicity results. altasciences.com
Preclinical formulation development involves considering the physicochemical characteristics of the active pharmaceutical ingredient (API), such as solubility and stability as a function of factors like concentration, temperature, ionic strength, and buffer strength. catapult.org.uknih.gov For compounds with poor water solubility, which is common for many new chemical entities, formulation strategies are employed to improve solubility and thus bioavailability. catapult.org.ukaltasciences.comnih.gov
Stability testing is an integral part of preclinical formulation development. catapult.org.ukaltasciences.com This involves assessing the stability of the API in the proposed formulation under various storage conditions. altasciences.com While the stability requirements for early-phase preclinical formulations may be less stringent than those for late-phase clinical trials, they must still demonstrate sufficient stability for the duration of the preclinical studies. biopharmaservices.com
Factors such as the selection of appropriate excipients are also crucial for formulation stability and to avoid potential side effects in animal models. catapult.org.uk Data from preclinical studies, including pharmacokinetic data and physicochemical properties, guide the formulation development process. catapult.org.uk
Specific information on the stability of various this compound formulations in preclinical settings is not detailed in the provided search results. However, the general principles of preclinical formulation and stability testing highlighted in the literature are applicable to casiopeines. catapult.org.ukaltasciences.comnih.govbiopharmaservices.com The fact that some casiopeines, such as Casiopeína III ia, have reached clinical phases suggests that stable formulations suitable for preclinical testing were successfully developed. mdpi.com
Future Directions and Translational Research Perspectives for Casiopeine Compounds
Exploration of Novel Ligand Scaffolds for Enhanced Activity and Selectivity
A key area of future research involves the design and synthesis of new casiopeine analogs with modified ligand scaffolds. This approach aims to improve their biological activity, enhance selectivity towards cancer cells, and potentially reduce off-target effects. The structural diversity of casiopeines, which are mixed-chelate copper(II) complexes, allows for modifications to both the diimine and secondary ligands researchgate.net.
Research into novel ligand scaffolds is a common strategy in drug discovery to identify compounds with improved properties uniroma1.itcsic.esnih.govnih.gov. By altering the ligands coordinated to the copper center, researchers can influence the complex's stability, lipophilicity, cellular uptake, and interaction with biological targets such as DNA or mitochondria researchgate.netmdpi.com. Studies on other metal complexes have shown that modifying ligand structure can significantly impact catalytic efficiency and selectivity chemrxiv.orgrsc.org. For casiopeines, exploring different diimines and secondary ligands could lead to derivatives with tailored properties, potentially resulting in enhanced accumulation in tumor tissues and more potent cytotoxic effects against specific cancer types.
Development of Advanced Preclinical Delivery Systems for Casiopeines
Efficient delivery of casiopeines to the tumor site is crucial for maximizing their therapeutic index and minimizing systemic exposure. Advanced preclinical delivery systems are being investigated to improve the pharmacokinetics and pharmacodynamics of this compound compounds. univ-lille.frnih.govnih.govmdpi.comuu.senih.govpharmaexcipients.com
Metallodrugs, including casiopeines, can face challenges such as poor pharmacokinetics, low target site accumulation, and off-target reactivity researchgate.net. Nanomedicine approaches offer a powerful tool to overcome these limitations nih.govmdpi.comresearchgate.net. Nanoparticle-based delivery systems, such as liposomes, polymeric nanoparticles, and magnetic nanoparticles, can encapsulate metallodrugs, improving their solubility, stability, and targeted delivery to cancer cells through passive or active targeting mechanisms nih.govmdpi.com. Preclinical studies on various drug candidates have demonstrated that advanced delivery systems can enhance in vivo efficacy and control drug release kinetics univ-lille.fr. Developing tailored delivery systems for casiopeines could lead to increased drug concentration at the tumor site, reduced systemic toxicity, and improved therapeutic outcomes.
Integration with Complementary Research Modalities
Integrating this compound research with complementary research modalities can provide a more comprehensive understanding of their mechanisms of action and identify potential synergistic therapeutic strategies. This involves combining different experimental techniques and exploring combination therapies.
Addressing Preclinical Challenges in Metallodrug Development
Translating metallodrugs from the laboratory to clinical use presents unique preclinical challenges that need to be addressed. These challenges are distinct from those encountered with purely organic compounds nih.govsemanticscholar.orgresearchgate.net.
Metallodrugs are often prodrugs that require activation through ligand substitution or redox reactions, and they can be multi-targeting, complicating the establishment of structure-activity relationships nih.govsemanticscholar.orgresearchgate.net. Identifying intracellular targets for metallodrugs is also a significant challenge nih.govsemanticscholar.org. Advances in metal-specific techniques, such as synchrotron X-ray spectro(micro)scopy, luminescence, and mass spectrometry-based methods, combined with proteomic and genomic approaches, are assisting in the preclinical development by providing a deeper understanding of the behavior of metallodrugs in biological systems and helping to identify their targets nih.govsemanticscholar.orgresearchgate.net. Despite the clinical success of platinum-based drugs like cisplatin (B142131), translating other metal complexes has been challenging mdpi.comresearchgate.net. Preclinical studies for casiopeines, such as CasIII-Ia and CasII-gly, have shown promising results, leading to Phase I clinical trials mdpi.com. Addressing challenges related to pharmacokinetics, target site accumulation, and potential off-target reactivity through careful preclinical design and advanced characterization techniques is essential for the successful translation of casiopeines to clinical applications researchgate.netcriver.comcriver.com.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | N/A (Family of compounds) |
| CasIIgly | 139040190 |
| CasIIIia | 139040189 |
| CasIIIEa | 139040188 |
| Cisplatin | 5702179 |
Data Table Example (Illustrative - Specific data for future directions within the scope of the outline was not available in the search results to create a meaningful table):
While specific quantitative data directly aligning with the "Future Directions" sections (e.g., IC50 values for novel scaffolds, pharmacokinetic data for advanced delivery systems) was not found in the provided search snippets to construct a meaningful data table strictly within the outline's scope, the following is an illustrative example of how such a table could be presented if that data were available:
| This compound Derivative | Novel Ligand Scaffold Feature | In vitro Activity (IC50 against Cell Line X) | Preclinical Delivery System | Tumor Accumulation (%ID/g) |
| This compound Analog A | Modified Diimine 1 | X µM | Liposomal formulation | Y |
| This compound Analog B | Modified Secondary Ligand 1 | Z µM | Nanoparticle formulation | W |
| This compound Analog C | Modified Diimine 2 | P µM | Polymeric Micelle | Q |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
